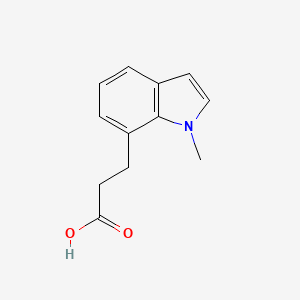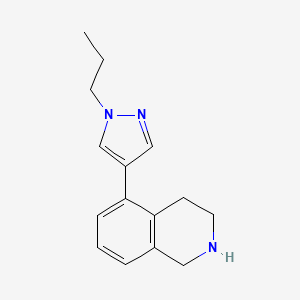
2-Dodecanol, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-十二烷醇,®-: 是一种有机化合物,分子式为C12H26O。它是一种仲醇,其羟基 (-OH) 连接到十二碳链的第二个碳原子上。该化合物也称为® -2-十二烷醇或® -2-羟基十二烷。它是一个手性分子,这意味着它具有不可叠加的镜像,而® -构型表示其原子特定的空间排列。
准备方法
合成路线和反应条件:
十二醛的氢化: 制备 2-十二烷醇的一种常见方法是在催化剂(例如碳载钯)存在下对十二醛(十二烷醛)进行氢化。该反应通常在温和条件下进行,在室温和大气压下使用氢气。
十二烷酸的还原: 另一种方法是使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂还原十二烷酸(月桂酸)。该反应通常在四氢呋喃 (THF) 或二乙醚等惰性溶剂中进行。
工业生产方法: 2-十二烷醇的工业生产通常涉及对源自天然来源(如椰子油或棕榈仁油)的脂肪酸进行氢化。脂肪酸首先转化为相应的醛,然后进行氢化以生产醇。该工艺通常在大规模反应器中进行,并连续供氢和高效的催化剂系统,以确保高收率和纯度。
化学反应分析
反应类型:
氧化: 2-十二烷醇可以发生氧化反应生成十二烷酮(酮)或十二烷酸(羧酸)。常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 虽然 2-十二烷醇已经是还原形式,但它可以在金属催化剂存在下使用氢气等强还原剂进一步还原为十二烷(烷烃)。
取代: 2-十二烷醇中的羟基可以通过与亚硫酰氯 (SOCl2) 等试剂反应,形成十二烷基氯,或与三溴化磷 (PBr3) 反应,形成十二烷基溴,被其他官能团取代。
常见试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾 (KMnO4),硫酸中的三氧化铬 (CrO3)。
还原: 碳载钯 (Pd/C) 催化剂中的氢气。
取代: 亚硫酰氯 (SOCl2),三溴化磷 (PBr3)。
主要产品:
氧化: 十二烷酮,十二烷酸。
还原: 十二烷。
取代: 十二烷基氯,十二烷基溴。
科学研究应用
化学: 2-十二烷醇用作合成各种有机化合物的中间体。它作为生产表面活性剂、润滑剂和增塑剂的基础原料。
生物学: 在生物学研究中,2-十二烷醇用作研究醇脱氢酶和其他参与脂质代谢的酶的代谢和酶活性的模型化合物。
医药: 2-十二烷醇由于其两亲性,在药物递送系统中具有潜在的应用,这使其能够与亲水性和疏水性分子相互作用。它也被研究用于其抗菌特性。
工业: 在工业部门,2-十二烷醇用于配制个人护理产品,如洗发水、护发素和乳液。它作为一种润肤剂,为皮肤和头发提供保湿和柔滑的效果。
作用机制
2-十二烷醇的作用机制涉及它与细胞膜和蛋白质的相互作用。作为一种两亲性分子,它可以整合到脂质双层中,改变膜的流动性和渗透性。这种特性在药物递送系统中被利用,以增强治疗剂的吸收和生物利用度。此外,2-十二烷醇可以通过破坏微生物的细胞膜来抑制微生物的生长,导致细胞裂解和死亡。
相似化合物的比较
类似化合物:
1-十二烷醇(十二烷醇): 一种伯醇,其羟基连接到第一个碳原子上。它用于生产表面活性剂和洗涤剂。
2-癸醇: 一种仲醇,具有十碳链。它具有类似的化学性质,但与 2-十二烷醇相比,碳链更短。
2-十四烷醇: 一种仲醇,具有十四碳链。它与 2-十二烷醇相比,具有更长的碳链和更高的分子量。
2-十二烷醇的独特性: 2-十二烷醇由于其特定的® -构型而独一无二,这赋予了手性和可以影响其与生物分子和酶的相互作用。这种手性性质会导致与非手性或不同构型的对应物相比,具有不同的生物活性或特性。
属性
分子式 |
C12H26O |
|---|---|
分子量 |
186.33 g/mol |
IUPAC 名称 |
(2R)-dodecan-2-ol |
InChI |
InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
InChI 键 |
XSWSEQPWKOWORN-GFCCVEGCSA-N |
手性 SMILES |
CCCCCCCCCC[C@@H](C)O |
规范 SMILES |
CCCCCCCCCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




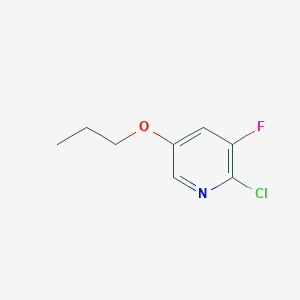

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
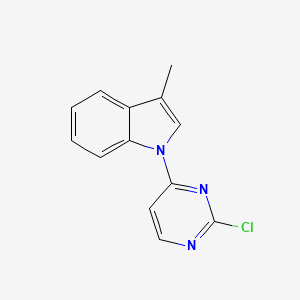

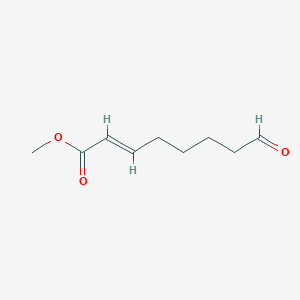
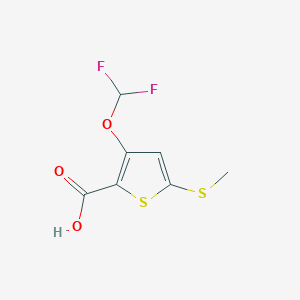
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
